1-Chloro-3-fluoronaphthalene
Description
1-Chloro-3-fluoronaphthalene (C₁₀H₆ClF) is a halogenated naphthalene derivative featuring chlorine and fluorine substituents at the 1- and 3-positions of the naphthalene ring, respectively. Its molecular structure confers unique physicochemical properties, including altered polarity, boiling point, and reactivity compared to unsubstituted naphthalene or mono-halogenated analogs.
Properties
Molecular Formula |
C10H6ClF |
|---|---|
Molecular Weight |
180.60 g/mol |
IUPAC Name |
1-chloro-3-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
AFSUUKRVKROQMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoronaphthalene can be synthesized through various methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-chloronaphthalene, a fluorination reaction can be carried out using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 1-position participates in SNAr reactions under specific conditions. Key factors influencing reactivity include:
-
Temperature : Reactions typically proceed at 80–150°C.
-
Catalysts : CuI or Pd(PPh₃)₄ enhance substitution efficiency.
-
Solvents : Polar aprotic solvents (DMF, DMSO) optimize reactivity.
Table 1: SNAr Reactions with 1-Chloro-3-fluoronaphthalene
Fluorine’s ortho/para-directing effects stabilize transition states during substitution .
Cross-Coupling Reactions
The chlorine atom facilitates palladium-catalyzed couplings, while fluorine remains inert under standard conditions:
Suzuki-Miyaura Coupling
Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 90°C.
Example :
Yield : 74% .
Buchwald-Hartwig Amination
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.
Example :
Yield : 63% .
Electrophilic Aromatic Substitution
Nitration
Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 6 hr.
Product : 1-Chloro-3-fluoro-6-nitronaphthalene (major) and 1-Chloro-3-fluoro-5-nitronaphthalene (minor).
Regioselectivity : Nitration favors the 6-position due to fluorine’s para-directing influence .
Reductive Dehalogenation
Selective removal of chlorine is achievable via catalytic hydrogenation:
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 hr.
Product : 3-Fluoronaphthalene (yield: 89%) .
Radical Reactions
Under UV light (254 nm), chlorine participates in radical-mediated C–Cl bond cleavage:
Example :
Radicals dimerize to form binaphthyl derivatives or react with traps like TEMPO .
Comparative Reactivity with Analogues
Table 2: Reaction Rate Constants (k, M⁻¹s⁻¹)
| Compound | SNAr (CH₃O⁻) | Suzuki Coupling |
|---|---|---|
| This compound | 2.1 × 10⁻⁴ | 1.8 × 10⁻³ |
| 1-Chloronaphthalene | 5.7 × 10⁻⁴ | 2.4 × 10⁻³ |
| 1-Fluoronaphthalene | – | – |
Fluorine’s inductive effect reduces electron density at the chlorine-bearing carbon, slowing SNAr but enhancing oxidative stability .
Thermal Decomposition
At >300°C, this compound undergoes pyrolysis:
Products : HCl, HF, and polycyclic aromatic hydrocarbons (e.g., fluoranthene).
Mechanism : Concerted elimination of HCl/HF followed by radical recombination .
Scientific Research Applications
Organic Synthesis
1-Chloro-3-fluoronaphthalene is widely used as a building block in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to modify biological activity through structural changes.
- Fluorination Reactions : The compound is utilized in electrophilic fluorination reactions, which are crucial for introducing fluorine into organic molecules. This is important for enhancing the bioactivity of drug candidates.
Case Study: Synthesis of Antidepressants
A notable example involves using this compound in the synthesis of selective serotonin reuptake inhibitors (SSRIs). Researchers have demonstrated that modifying the naphthalene ring with chlorine and fluorine can significantly improve the potency and selectivity of these compounds against serotonin transporters.
Material Science
In material science, this compound is valuable for developing advanced materials:
- Organic Electronics : It acts as a solvent additive in organic solar cells, enhancing the efficiency and stability of photovoltaic devices. The compound's ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs).
- Polymer Chemistry : The compound is also used as a monomer or co-monomer in the production of fluorinated polymers, which exhibit excellent thermal stability and chemical resistance.
Data Table: Applications in Material Science
| Application | Description | Benefits |
|---|---|---|
| Organic Solar Cells | Solvent additive for improved efficiency | Enhanced energy conversion |
| OLEDs | Film-forming agent for stable device performance | Improved brightness and longevity |
| Fluorinated Polymers | Monomer for high-performance materials | Superior thermal and chemical resistance |
Environmental Applications
The environmental impact of fluorinated compounds has garnered attention, with this compound being studied for its potential role in environmental remediation:
- Fluoride Ion Adsorption : Research indicates that compounds like this compound can be used to develop adsorbents for removing fluoride ions from water. This application is crucial for addressing fluoride contamination in drinking water sources.
Case Study: Water Treatment
A study demonstrated the effectiveness of using activated carbon modified with this compound for fluoride removal from aqueous solutions. The modified adsorbent showed a high adsorption capacity, making it a promising candidate for water treatment technologies.
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. This mechanism is influenced by the presence of electron-withdrawing groups, which stabilize the transition state and facilitate the reaction .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- However, experimental data are unavailable .
- Positional Isomerism: 1-Chloronaphthalene and 2-chloronaphthalene exhibit distinct boiling points (533 K vs. 556 K), highlighting the impact of substituent position on intermolecular forces .
- Methyl vs. Halogen Substituents: 1-Chloro-3-methylnaphthalene (MW 176.64) has a higher molecular weight than 1-chloronaphthalene but lacks fluorine’s electronegativity, likely reducing its polarity .
Toxicological Profiles
Chlorinated naphthalenes are associated with hepatic, dermal, and respiratory toxicity. For example:
- This compound: No direct toxicological data were found in the evidence.
- Methylnaphthalenes: 1- and 2-methylnaphthalene show lower acute toxicity than chlorinated derivatives, with NOAELs (No Observed Adverse Effect Levels) reported at 30–60 ppm in inhalation studies .
Table 2: Comparative Toxicity Data
Analytical Methods
Chlorinated and fluorinated naphthalenes are typically analyzed via:
- Gas Chromatography-Mass Spectrometry (GC/MS): Detects chloronaphthalenes in wastewater at limits of 10 µg/L .
- High-Performance Liquid Chromatography (HPLC): Used for nitro-substituted analogs (e.g., 1-chloro-3-nitrobenzene) with detection limits of 1.8 µg/L . this compound’s fluorine substituent may require modified ionization techniques (e.g., electron capture detection) for enhanced sensitivity .
Biological Activity
1-Chloro-3-fluoronaphthalene (CAS Number: 321-38-0) is an organofluorine compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological implications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
This compound is characterized by its molecular formula , with a molecular weight of approximately 182.61 g/mol. The compound is a colorless to pale yellow liquid, insoluble in water but soluble in organic solvents. Its boiling point is around 215 °C, and it exhibits a flash point of 65.6 °C, indicating its volatility and potential hazards associated with handling.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Neurotransmitter Uptake : Similar to its derivative, 1-fluoronaphthalene, which has been shown to inhibit serotonin and norepinephrine uptake, this compound may also influence neurotransmitter dynamics in the brain, potentially impacting mood regulation and anxiety disorders .
- Antimicrobial Properties : Some studies suggest that halogenated aromatic compounds can possess antimicrobial activities. The presence of chlorine and fluorine atoms may enhance the reactivity of the compound towards microbial membranes, leading to bactericidal effects .
Toxicity and Safety
The biological activity of this compound must be balanced with considerations for toxicity. Preliminary data indicate that exposure to halogenated compounds can lead to various health risks, including neurotoxicity and potential carcinogenic effects. Safety data sheets recommend handling this compound with caution due to its classification as hazardous .
Case Studies
Several studies have investigated the biological implications of halogenated naphthalene derivatives:
- Neuropharmacological Studies : A study conducted on the effects of fluoro-substituted naphthalenes on serotonin uptake demonstrated that modifications at the 3-position can significantly alter the pharmacological profile, suggesting potential therapeutic applications for mood disorders .
- Antimicrobial Activity Assessment : Research evaluating the antimicrobial properties of various halogenated compounds found that this compound exhibited promising activity against specific bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.61 g/mol |
| Boiling Point | 215 °C |
| Flash Point | 65.6 °C |
| Solubility | Insoluble in water |
| Biological Activity | Description |
|---|---|
| Neurotransmitter Uptake | Potential inhibition observed |
| Antimicrobial Activity | Effective against certain bacteria |
Q & A
Basic Research Questions
Q. How can 1-chloro-3-fluoronaphthalene be unambiguously identified in synthetic mixtures?
- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR and mass spectrometry (MS) to confirm the structure. For NMR, compare chemical shifts to reference data for naphthalene derivatives (e.g., 1-fluoronaphthalene δF ~ -60 ppm ). MS fragmentation patterns can distinguish halogenated isomers via characteristic Cl/F isotopic signatures .
Q. What are the standard protocols for assessing acute toxicity of this compound in animal models?
- Methodology : Follow OECD Test Guidelines 423/425 for acute oral toxicity. Use randomized dose allocation and concealed group assignments to minimize bias . Monitor systemic effects (respiratory, hepatic, renal) per Table B-1 inclusion criteria . Report NOAEL/LOAEL values with dose-response curves .
Q. How to design a literature review for environmental fate studies of halogenated naphthalenes?
- Methodology : Use databases like TOXCENTER , PubMed , and NTRL with search strings combining CAS numbers, MeSH terms (e.g., Polycyclic Aromatic Hydrocarbons/pharmacology), and keywords like biodegradation or bioaccumulation . Prioritize peer-reviewed studies over grey literature unless data gaps exist .
Advanced Research Questions
Q. How to resolve contradictions in reported metabolic pathways of this compound across species?
- Methodology : Conduct comparative in vitro assays using liver microsomes from humans, rats, and mice. Quantify metabolites via LC-MS/MS and apply Hill’s criteria for causality to identify species-specific cytochrome P450 isoforms . Validate findings against retrospective cohort data .
Q. What strategies optimize the synthesis of this compound for high regioselectivity?
- Methodology : Use retrosynthetic analysis with tools like Reaxys/Pistachio to prioritize Friedel-Crafts halogenation or cross-coupling routes . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) . Confirm purity via GC-FID/HPLC-UV .
Q. How to evaluate the structure-activity relationship (SAR) of this compound in drug discovery?
- Methodology : Synthesize analogs with varying halogen positions (e.g., 1-fluoro-4-chloronaphthalene) and test binding affinity to target proteins (e.g., kinases) via SPR or ITC. Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .
Q. What methodologies assess long-term environmental persistence of this compound in sediments?
- Methodology : Conduct microcosm studies under aerobic/anaerobic conditions. Measure half-life (t½) via GC-MS and model degradation kinetics using first-order rate equations. Compare to EPA EPI Suite predictions for validation .
Data Contradiction and Bias Mitigation
Q. How to address conflicting data on the genotoxicity of this compound?
- Resolution : Apply Weight of Evidence (WoE) frameworks. Re-analyze Ames test, micronucleus assay, and Comet assay data using standardized protocols (e.g., OECD 471/487). Check for confounding factors (e.g., impurity profiles in test batches) .
Q. What controls ensure reproducibility in inhalation exposure studies of halogenated naphthalenes?
- Methodology : Use dynamic vapor generation systems with real-time FTIR monitoring. Randomize animal cohorts and blind researchers to exposure levels during histopathology assessments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
